Cas no 2228633-03-0 (3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid)

3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid
- EN300-1783921
- 2228633-03-0
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- インチ: 1S/C5H7N3O2S/c6-1-3(5(9)10)4-2-11-8-7-4/h2-3H,1,6H2,(H,9,10)
- InChIKey: CFJWWTKOILATCY-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(C(=O)O)CN)N=N1
計算された属性
- せいみつぶんしりょう: 173.02589765g/mol
- どういたいしつりょう: 173.02589765g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- 疎水性パラメータ計算基準値(XlogP): -3.2
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1783921-0.5g |
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid |
2228633-03-0 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1783921-5.0g |
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid |
2228633-03-0 | 5g |
$3894.0 | 2023-06-02 | ||
Enamine | EN300-1783921-1.0g |
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid |
2228633-03-0 | 1g |
$1343.0 | 2023-06-02 | ||
Enamine | EN300-1783921-1g |
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid |
2228633-03-0 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1783921-10g |
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid |
2228633-03-0 | 10g |
$5774.0 | 2023-09-19 | ||
Enamine | EN300-1783921-5g |
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid |
2228633-03-0 | 5g |
$3894.0 | 2023-09-19 | ||
Enamine | EN300-1783921-10.0g |
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid |
2228633-03-0 | 10g |
$5774.0 | 2023-06-02 | ||
Enamine | EN300-1783921-2.5g |
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid |
2228633-03-0 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1783921-0.1g |
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid |
2228633-03-0 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1783921-0.05g |
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid |
2228633-03-0 | 0.05g |
$1129.0 | 2023-09-19 |
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acidに関する追加情報
3-Amino-2-(1,2,3-Thiadiazol-4-yl)Propanoic Acid: A Comprehensive Overview
The compound 3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid, with the CAS number 2228633-03-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines an amino group and a thiadiazole ring system. The thiadiazole moiety, a five-membered ring containing sulfur and nitrogen atoms, is known for its versatility in chemical reactivity and potential applications in drug design and material synthesis.
Recent studies have highlighted the potential of 3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid in the development of novel therapeutic agents. Researchers have explored its ability to act as a precursor for bioactive compounds, particularly in the context of anti-inflammatory and anticancer drug discovery. The amino group in the molecule provides a site for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties.
In addition to its biological applications, this compound has shown promise in materials science. Its thiadiazole ring system contributes to its stability and reactivity, making it a valuable building block for the synthesis of advanced materials such as polymers and coordination compounds. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its high-quality standards.
The synthesis of 3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid typically involves a multi-step process that begins with the preparation of the thiadiazole ring. This is followed by amino group introduction and subsequent functionalization to achieve the desired structure. The optimization of reaction conditions has been a focus of recent research efforts, with scientists seeking to improve yield and purity while minimizing by-products.
From an analytical standpoint, this compound has been extensively studied using modern spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided valuable insights into its molecular structure and bonding characteristics. Furthermore, computational chemistry methods have been employed to predict its electronic properties and reactivity under various conditions.
In conclusion, 3-amino-2-(1,2,3-thiadiazol-4-yl)propanoic acid stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an ideal candidate for further research and development in areas ranging from drug discovery to materials science. As scientific advancements continue to unfold, this compound is poised to play an increasingly important role in shaping future innovations.
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